NOC 18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NOC 18 is an organic compound with the molecular formula C6H17N3O. It is a colorless to pale yellow liquid that is highly soluble in water and many organic solvents. This compound is known for its versatility and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NOC 18 typically involves the following steps:

Reaction of Ethylene Oxide with Ethylenediamine: Ethylene oxide reacts with ethylenediamine to produce 2-aminoethylamine.

Reaction with Chloroacetic Acid: 2-aminoethylamine is then reacted with chloroacetic acid to form 2-aminoethyl acetate.

Hydrolysis: The 2-aminoethyl acetate is hydrolyzed in the presence of sodium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: NOC 18 can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can also be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides and nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

NOC 18 (CAS Number: 146724-94-9) is a diazeniumdiolate compound that releases nitric oxide (NO) in a controlled manner. It has a half-life of approximately 3400 minutes in phosphate-buffered saline at pH 7.4, making it suitable for prolonged studies involving NO release . The compound is structurally related to other NO donors like NOC-5 and NOC-12 but is distinguished by its enhanced stability and slower release rate.

Ischemic Preconditioning

This compound has been studied for its cardioprotective effects against ischemia-induced damage. Research indicates that pretreatment with this compound alters the mitochondrial phosphoproteome in heart tissues subjected to ischemia, which may enhance cellular resistance to ischemic injury . Key findings include:

- Mitochondrial Protein Modifications : this compound treatment led to significant phosphorylation changes in mitochondrial proteins, including the α-subunit of ATP synthase and adenine nucleotide translocase 1, both implicated in the regulation of the mitochondrial permeability transition pore (mPTP) .

- Mechanistic Insights : The protective effects are mediated through pathways involving protein kinase G (PKG), highlighting the importance of signaling pathways in cardioprotection .

Mitochondrial Functionality

Studies have demonstrated that this compound can mitigate mitochondrial dysfunction caused by ischemia. It helps maintain calcium retention capacity and reduces sensitivity to mPTP opening, which is critical for preventing cell death during ischemic events .

Neuroprotective Effects

This compound's neuroprotective properties have been explored extensively, particularly concerning brain ischemia. Key observations include:

- Protection Against Ischemic Injury : this compound has been shown to protect brain mitochondria from dysfunction induced by ischemia, reducing necrotic cell death through mechanisms dependent on PKG and protein kinase C (PKC) .

- Calcium Dynamics : The compound decreases mitochondrial sensitivity to calcium-induced mPTP opening, thereby preserving mitochondrial integrity during ischemic conditions .

In Vitro Applications

This compound is utilized in various in vitro studies aimed at understanding NO's biological roles:

- Cellular Apoptosis Studies : It induces dose-dependent apoptosis in macrophages, providing insights into immune response modulation .

- Oxidative Stress Research : this compound has been shown to inhibit lipoprotein oxidation induced by copper ions, suggesting a role in oxidative stress management .

Data Summary

The following table summarizes key findings from studies involving this compound:

Case Study 1: Cardiac Ischemia

A study involving isolated rat hearts demonstrated that this compound pretreatment significantly altered the phosphorylation patterns of mitochondrial proteins post-ischemia. This alteration was linked to improved resistance against ischemic injury and may provide a pharmacological approach to heart protection during surgical procedures.

Case Study 2: Brain Ischemia

In another investigation focused on brain tissue, this compound was administered prior to inducing ischemia. Results indicated a marked decrease in mitochondrial dysfunction and cell death, suggesting its potential as a therapeutic agent for stroke and related conditions.

Mecanismo De Acción

The mechanism of action of NOC 18 involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.

Comparación Con Compuestos Similares

Similar Compounds

- [Bis(2-aminoethyl)amine]

- [Bis(2-hydroxyethyl)amine]

- [Bis(2-chloroethyl)amine]

Uniqueness

Compared to similar compounds, NOC 18 is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents also makes it highly versatile for various applications.

Propiedades

Fórmula molecular |

C4H13N5O2 |

|---|---|

Peso molecular |

163.18 g/mol |

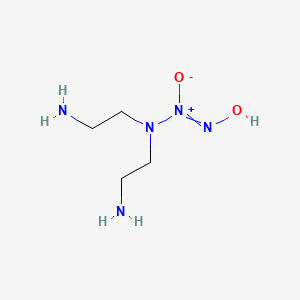

Nombre IUPAC |

[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |

Clave InChI |

YNRCBOXEDICOIX-UHFFFAOYSA-N |

SMILES canónico |

C(CN(CCN)[N+](=NO)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.